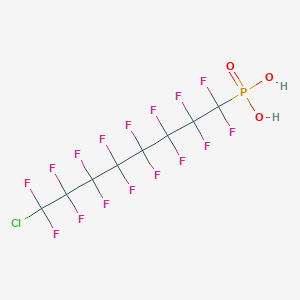
8-Chloroperfluorooctylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroperfluorooctylphosphonic acid: is a specialized chemical compound known for its unique properties and applications. It belongs to the class of perfluoroalkylphosphonic acids, which are characterized by their high stability and resistance to degradation. This compound is often used in various industrial applications due to its chemical stability and unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroperfluorooctylphosphonic acid typically involves the reaction of perfluorooctyl iodide with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C8F17I+PCl3→C8F17PCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reactants. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloroperfluorooctylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted perfluorooctylphosphonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Chloroperfluorooctylphosphonic acid is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in developing new materials with specific properties.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: Industrially, this compound is used as an antifoaming agent in pesticide formulations and as an active ingredient in certain windshield washer fluids
Wirkmechanismus
The mechanism of action of 8-Chloroperfluorooctylphosphonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to resist degradation and interact with biological membranes is a key factor in its activity.
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctylphosphonic acid
- Perfluorohexylphosphonic acid
- Perfluorodecylphosphonic acid
Comparison: 8-Chloroperfluorooctylphosphonic acid is unique due to the presence of a chlorine atom, which imparts different reactivity compared to other perfluoroalkylphosphonic acids. This chlorine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the length of the perfluorinated chain affects the compound’s physical and chemical properties, making this compound distinct in its applications and reactivity.
Eigenschaften
CAS-Nummer |
2252239-09-9 |
|---|---|
Molekularformel |
C8H2ClF16O3P |
Molekulargewicht |
516.50 g/mol |
IUPAC-Name |
(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)phosphonic acid |
InChI |
InChI=1S/C8H2ClF16O3P/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)29(26,27)28/h(H2,26,27,28) |
InChI-Schlüssel |
JTUDXWNBUPNSAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
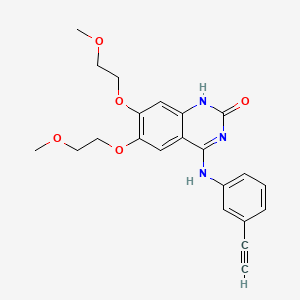
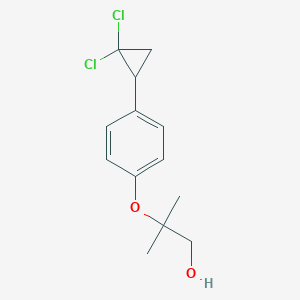
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
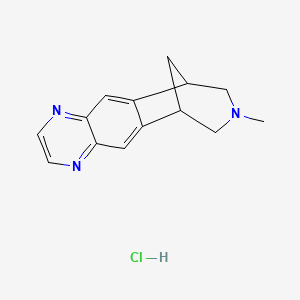
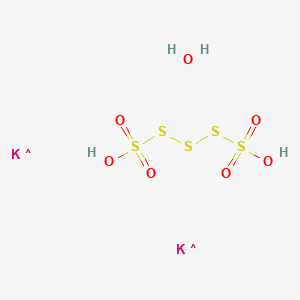
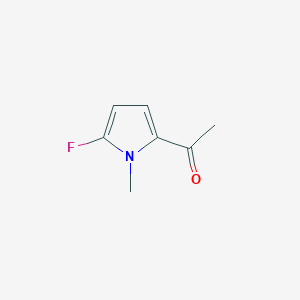
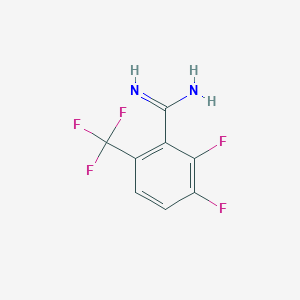
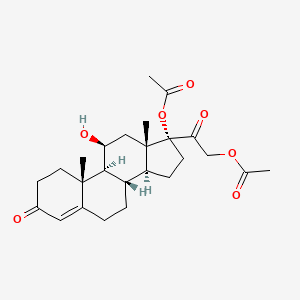
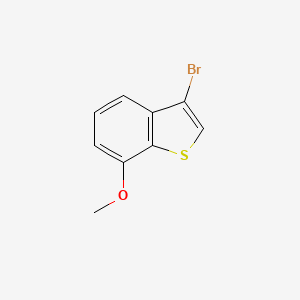

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
